molecular formula C14H26N2O2 B2566660 tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate CAS No. 2248351-63-3

tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B2566660
CAS No.: 2248351-63-3
M. Wt: 254.374
InChI Key: JNYOKTDNRPAVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl ester group and an aminomethyl substituent on a cyclopentane ring fused to a piperidine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Formation of the Cyclopentane Ring: The cyclopentane ring can be formed through a cyclization reaction involving a suitable precursor, such as a diene or a dihaloalkane.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced via esterification, where a carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can yield amine derivatives, and substitution can yield various substituted derivatives.

Scientific Research Applications

Tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and as a potential drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: This compound has a similar piperidine ring structure but lacks the cyclopentane ring and aminomethyl group.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but includes a phenyl group instead of a cyclopentane ring.

Uniqueness

Tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its fused cyclopentane-piperidine ring system and the presence of both a tert-butyl ester group and an aminomethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(10-15)7-4-6-11(14)16/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYOKTDNRPAVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.